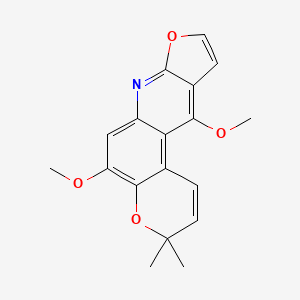

Acronidine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

518-68-3 |

|---|---|

Fórmula molecular |

C18H17NO4 |

Peso molecular |

311.3 g/mol |

Nombre IUPAC |

8,17-dimethoxy-5,5-dimethyl-6,13-dioxa-11-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,7,9,11,14,16-heptaene |

InChI |

InChI=1S/C18H17NO4/c1-18(2)7-5-10-14-12(9-13(20-3)15(10)23-18)19-17-11(6-8-22-17)16(14)21-4/h5-9H,1-4H3 |

Clave InChI |

MUJFBNIGLPDCAE-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C3C(=CC(=C2O1)OC)N=C4C(=C3OC)C=CO4)C |

SMILES canónico |

CC1(C=CC2=C3C(=CC(=C2O1)OC)N=C4C(=C3OC)C=CO4)C |

Otros números CAS |

518-68-3 |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources of Acronidine

Acronidine's occurrence is documented in several plant sources, highlighting its distribution in certain genera.

Isolation from Acronychia baueri

Acronychia baueri Schott, a species belonging to the Rutaceae family, is a significant source from which acronidine was initially isolated and characterized. The leaves of Acronychia baueri have been shown to contain various alkaloids, including acronidine, alongside other compounds such as acridone (B373769) and furoquinoline alkaloids. researchgate.netpublish.csiro.au Early studies on the leaves of Acronychia baueri by Lamberton and Price suggested potential structures for acronidine based on degradative work. publish.csiro.au Further investigation using nuclear magnetic resonance (NMR) spectroscopy allowed for the assignment of a specific structure to acronidine. publish.csiro.au Research involving the administration of radioisotopes, specifically [3,5-T]anthranilic acid, to Acronychia baueri demonstrated its incorporation into radioactive acronidine, further supporting the proposed structure and indicating that the quinoline (B57606) portion of the acridone skeleton is derived from anthranilic acid. publish.csiro.auresearchgate.net The dimethylchromene ring is thought to originate from mevalonic acid. publish.csiro.auresearchgate.net

Identification in Other Plant Genera and Species (e.g., Michelia macclurei)

Beyond Acronychia baueri, acronidine has also been identified in other plant sources. One notable example is Michelia macclurei Dandy, a species whose heartwood has been investigated for its chemical composition. researchgate.netmdpi.com Analysis of the non-volatile components in Michelia macclurei heartwood using ultra-performance liquid chromatography–mass spectrometry (UPLC-MS) revealed the presence of numerous compounds, including acronidine. researchgate.netmdpi.com This indicates that acronidine's natural distribution extends to other plant genera outside of Acronychia. researchgate.netmdpi.com

A summary of known botanical sources is presented in the table below:

| Plant Species | Family | Part Used (where specified) | Reference |

| Acronychia baueri | Rutaceae | Leaves | researchgate.netpublish.csiro.aupublish.csiro.au |

| Michelia macclurei | Magnoliaceae | Heartwood | researchgate.netmdpi.com |

Advanced Extraction and Purification Techniques for Alkaloids

The extraction and purification of alkaloids like acronidine from plant matrices involve a series of steps aimed at isolating the target compounds from complex mixtures. Alkaloids can exist in plants in various forms, including free bases or salts with organic acids. jocpr.comresearchgate.net

General approaches for alkaloid extraction often begin with the preparation of the plant material, typically involving drying and grinding. innspub.net Alkaloids are then released from their salt forms using an appropriate base. innspub.net Extraction of the liberated basic alkaloids can be carried out using suitable solvents. jocpr.comresearchgate.netinnspub.net Common solvents for alkaloid extraction include ethanol (B145695) and methanol, which can dissolve both free and salt forms of alkaloids. jocpr.comresearchgate.net Acidic water (e.g., using sulfuric acid, hydrochloric acid, acetic acid, or tartaric acid) can also be employed to extract alkaloids by converting organic acid salts into more soluble inorganic acid salts. jocpr.comresearchgate.net Lipophilic free alkaloids can be extracted using organic solvents such as chloroform, benzene, or ether. jocpr.comresearchgate.net Techniques like maceration, percolation, reflux extraction with heating, or ultrasonic extraction can be utilized to enhance the extraction efficiency. jocpr.comresearchgate.netinnspub.net

Following the initial extraction, the obtained material is typically a mixture of various compounds. jocpr.com Separation and purification of individual alkaloids from this mixture are crucial steps. These processes often exploit differences in the alkaloids' properties, such as basicity, solubility, and the presence of specific functional groups. jocpr.com

Advanced purification techniques commonly employed for alkaloids include various chromatographic methods. jocpr.comresearchgate.netinnspub.net Techniques such as thin-layer chromatography (TLC) and preparative thin-layer chromatography have been historically used for separating alkaloid mixtures, as seen in the isolation of acronidine where separation was guided by fluorescence under ultraviolet light. publish.csiro.au Other chromatographic methods, including column chromatography, are widely used based on the polarity of the alkaloids. jocpr.com Modern techniques such as ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are powerful tools for the analysis and identification of alkaloids in complex plant extracts. researchgate.netmdpi.com

Other purification strategies mentioned in the context of phytochemicals, including alkaloids, involve membrane-based purification and adsorption-desorption procedures. chemmethod.com The choice of extraction and purification methods can significantly impact the yield and purity of the isolated alkaloids. researchgate.netinnspub.net

| Extraction Method Examples | Solvent Examples | Notes | Reference |

| Maceration | Ethanol, Methanol, Acidic Water (HCl, H₂SO₄, etc.) | Simple immersion technique. | jocpr.comresearchgate.net |

| Percolation | Ethanol, Methanol, Acidic Water | Solvent passes through packed plant material. | jocpr.com |

| Reflux Extraction (with heating) | Ethanol, Methanol, Organic Solvents (Chloroform, etc.) | Efficient for soluble compounds, but heat-sensitive compounds may degrade. | jocpr.comresearchgate.net |

| Ultrasonic Extraction (UAE) | Various (often with heating) | Uses ultrasonic waves to enhance solvent penetration and mass transfer. | chemmethod.com |

| Acidic Water Extraction | Dilute Inorganic Acids (HCl, H₂SO₄, etc.) | Converts alkaloid salts for better solubility. | jocpr.comresearchgate.net |

| Organic Solvent Extraction (basic conditions) | Chloroform, Benzene, Ether | Extracts free alkaloids after basification. | jocpr.comresearchgate.net |

| Purification Method Examples | Principle | Application | Reference |

| Thin-Layer Chromatography (TLC) | Separation based on polarity on a thin layer. | Analytical and preparative separation. | publish.csiro.au |

| Column Chromatography | Separation based on differential adsorption/elution. | Purification of mixtures. | jocpr.com |

| Preparative Thin-Layer Chromatography | Larger scale TLC for isolating compounds. | Isolation of purified compounds. | publish.csiro.au |

| Ultra-Performance Liquid Chromatography (UPLC) | High-resolution liquid chromatography. | Analysis and separation, often coupled with MS. | researchgate.netmdpi.com |

| Membrane-Based Purification | Separation based on size or other properties using membranes. | Various purification stages. | chemmethod.com |

| Adsorption-Desorption Procedures | Compounds adsorb to a material and are then eluted. | Purification and concentration. | chemmethod.com |

Biosynthetic Pathways and Precursors

Elucidation of Acronidine Biosynthesis via Isotopic Labeling Studies

Isotopic labeling studies have been instrumental in deciphering the biosynthetic route to acronidine. By feeding plants with precursors labeled with stable or radioactive isotopes, researchers can track the incorporation of these labeled atoms into the final alkaloid structure. This allows for the identification of true precursors and provides insights into the rearrangement and coupling reactions that occur during biosynthesis. For example, studies using radio-labeled tracers have illuminated the biosynthetic pathways of acridone (B373769) alkaloids and showed the origin of the quinoline (B57606) portion and the dimethylchromene ring. researchgate.net In the case of acronidine, such studies have confirmed specific precursors and provided evidence for the origin of different parts of the molecule. researchgate.net

Role of Anthranilic Acid as a Biosynthetic Precursor

Anthranilic acid (2-aminobenzoic acid) has been identified as a specific precursor for the quinoline portion of various alkaloids, including acronidine and skimmianine. researchgate.netjocpr.comresearchgate.netiupac.org It serves as a key starting material for the synthesis of the quinoline ring system found in furoquinoline alkaloids. researchgate.netnih.gov Tracer experiments have demonstrated the incorporation of labeled anthranilic acid into acronidine, confirming its role in the biosynthetic pathway. researchgate.net The condensation of anthranilic acid with other precursors, such as derivatives of acetic acid or cinnamic acid, is a crucial step in forming the quinoline core. researchgate.netnih.gov

Involvement of Mevalonic Acid Pathway in Furoquinoline Skeleton Formation

The mevalonic acid (MVA) pathway is a vital metabolic route responsible for the production of isoprenoid precursors, specifically isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). metwarebio.comwikipedia.orgwikipedia.org These five-carbon units are essential building blocks for a vast array of natural products, including terpenes and steroids, and play a role in the formation of the furan (B31954) ring and any isoprenoid substituents present in furoquinoline alkaloids like acronidine. nih.govmetwarebio.comwikipedia.org Research using radio-labeled tracers has indicated that the dimethylchromene ring, a structural feature related to the furan ring found in some furoquinolines, originates from the mevalonic acid pathway. researchgate.net While direct incorporation into acronidine's furan ring needs specific confirmation through labeling studies with mevalonic acid precursors, the general role of the MVA pathway in providing the isoprenoid unit for the furan ring in furoquinolines is established. nih.gov

Enzymatic Transformations and Biogenetic Mechanisms in Acronidine Synthesis

The biosynthesis of acronidine involves a series of enzymatic transformations that convert the precursors into the final alkaloid structure. While specific enzymes involved in acronidine biosynthesis are not extensively detailed in the provided search results, the general biogenetic mechanisms for furoquinoline alkaloids involve condensation reactions, alkylation (specifically prenylation with isoprenoid units derived from the MVA pathway), cyclization, and potentially hydroxylation and methylation steps. rsc.orgpsu.edu The formation of the quinoline ring from anthranilic acid and a two-carbon unit (likely derived from acetate) is an early step. nih.gov Subsequently, prenylation, often at the C-3 position of the quinoline ring, occurs using an isoprenoid pyrophosphate from the mevalonic acid pathway. nih.gov The cyclization of this prenyl group with a hydroxyl group on the quinoline core leads to the formation of the characteristic furan ring of furoquinoline alkaloids. nih.govrsc.org Further modifications, such as methylation and additional alkylation, contribute to the final structure of acronidine. rsc.orgpsu.edu Tracer feeding experiments with related furoquinoline alkaloids have provided insights into the sequence of these steps, including the timing of aromatic hydroxylation and methylation. rsc.org Understanding the specific enzymes catalyzing each step is an active area of research in alkaloid biosynthesis.

Chemical Synthesis and Structural Elucidation

Strategies for the Total Chemical Synthesis of Acronidine

The total chemical synthesis of complex natural products like acronidine often involves multi-step strategies aimed at constructing the molecule's core structure and incorporating its various functional groups and stereochemical features. While specific detailed strategies for the total synthesis of acronidine were not extensively detailed in the search results, the synthesis of other complex natural products, such as Lycopodium alkaloids and spiroketal alkaloids, provides insight into the types of approaches that might be employed purdue.educhemrxiv.org. These can involve sequential reactions to build the carbon skeleton, introduce heterocyclic rings, and establish the correct oxidation states and substituent positions purdue.educhemrxiv.org. Retrosynthetic analysis is a common tool used to design total synthesis routes, breaking down the target molecule into simpler, commercially available starting materials through a series of hypothetical bond disconnections nsf.gov. Strategies may also involve the use of key intermediates, protecting groups, and specific catalytic reactions to achieve selectivity and efficiency chemrxiv.org.

Biomimetic Synthesis Approaches for Acronidine and Related Analogues

Spectroscopic and Spectrometric Characterization for Structural Confirmation

Spectroscopic and spectrometric techniques are indispensable for confirming the structure of synthesized or isolated acronidine. These methods provide detailed information about the molecular formula, connectivity of atoms, functional groups, and stereochemistry scribd.comiiserkol.ac.inmit.eduslideshare.net.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern scribd.comiiserkol.ac.inmit.eduslideshare.net. High-resolution mass spectrometry can determine the exact molecular mass, allowing for the confirmation of the molecular formula nih.gov. Different ionization techniques can be used depending on the nature of the compound. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragments, which helps in piecing together the structure of the molecule nih.govnih.govwiley.com. The fragmentation pattern can provide characteristic information about the presence of specific functional groups and the connectivity within the molecule mit.edunist.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores mhlw.go.jpmdpi.com. Acridone (B373769) alkaloids, possessing an acridone core, are expected to exhibit characteristic UV-Vis absorption bands due to the π-electron system of the acridine (B1665455) ring researchgate.net. The UV-Vis spectrum can provide information about the extent of conjugation and the presence of specific chromophoric groups within the acronidine structure researchgate.netnist.gov. Changes in the UV-Vis spectrum can also be used to study interactions with other molecules, although this falls outside the scope of structural elucidation itself researchgate.net.

Structure Activity Relationships Sar and Computational Chemistry

Fundamental Principles of Structure-Activity Relationship Studies in Acronidine Analogues

SAR studies involving acronidine analogues are based on the principle that the biological activity of these compounds is directly related to their three-dimensional structure and physicochemical properties. researchgate.net By systematically modifying specific parts of the acronidine molecule, researchers can identify the structural features or functional groups essential for its activity. gardp.orgresearchgate.net These modifications can involve altering the core ring system, introducing or changing substituents, or modifying the stereochemistry. The resulting analogues are then tested for their biological activity, and the changes in activity are correlated with the structural modifications. This process helps to define the pharmacophore – the minimal set of structural features in a molecule that is recognized by a biological target and is responsible for its activity.

Impact of Structural Modifications on Preclinical Pharmacological Profiles

Structural modifications to acronidine can significantly impact its preclinical pharmacological profile. These changes can affect various aspects, including target binding affinity, efficacy, metabolic stability, and off-target interactions. For example, modifications might be aimed at improving the potency at a specific biological target or reducing activity at unintended targets to enhance selectivity. azolifesciences.com Altering substituents can also influence how the compound is metabolized by enzymes, thereby affecting its half-life and exposure in preclinical models. nih.gov While specific detailed research findings on acronidine analogues' preclinical pharmacological profiles based on structural modifications were not extensively retrieved in the search results, the general principles of SAR dictate that such modifications are critical for optimizing drug candidates in preclinical development. researchgate.net

Application of Molecular Descriptors and Cheminformatics in SAR Analysis

Molecular descriptors are numerical representations of a molecule's chemical structure and properties. researchgate.netresearchgate.netspringernature.com They can encode various aspects, including constitutional, topological, geometrical, and electronic features. researchgate.net Cheminformatics utilizes these descriptors and computational tools to manage, analyze, and model chemical data. cbirt.net In the context of acronidine SAR analysis, molecular descriptors can be calculated for acronidine and its analogues and then used to build models that correlate structural features with biological activity. collaborativedrug.comcmu.ac.th This allows for the identification of key molecular properties that drive the observed activity. Cheminformatics tools facilitate the handling of large datasets of compounds and their associated biological data, enabling efficient exploration of the structure-activity landscape. cbirt.net

Computational Methodologies in Acronidine Research

Computational methodologies play a vital role in modern drug discovery and can be applied to acronidine research to gain deeper insights into its interactions and behavior. neuroquantology.comijprajournal.com These methods can help predict binding modes, estimate binding affinities, and analyze the dynamic behavior of the molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a widely used computational technique to predict the preferred orientation (binding pose) of a ligand (such as acronidine or its analogues) when bound to a specific biological target, such as a protein receptor or enzyme. neuroquantology.comnih.govmdpi.com These simulations estimate the binding affinity between the ligand and the target based on scoring functions that evaluate the complementarity of shape and chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) at the binding site. nih.govmdpi.com Molecular docking can provide valuable information about the key interactions responsible for ligand binding, guiding the design of new analogues with improved affinity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by establishing mathematical relationships between molecular descriptors of a series of compounds and their measured biological activities. wikipedia.orgresearchgate.netnih.gov QSAR models can be used to predict the activity of new, untested acronidine analogues based on their calculated molecular descriptors. cmu.ac.thnih.gov This predictive capability is valuable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the lead optimization process. nih.gov Various statistical and machine learning techniques can be employed to build QSAR models. nih.govplos.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. nih.govresearchgate.netmdpi.com Unlike static docking poses, MD simulations account for the flexibility of both the ligand and the biological target, allowing for the exploration of different conformational states and how they influence binding and activity. nih.govmdpi.commdpi.com For acronidine research, MD simulations can be used to study the conformational preferences of acronidine and its analogues in solution or when bound to a target, analyze the stability of ligand-target complexes, and identify crucial interactions that are maintained or broken during the simulation. mdpi.comnih.govmdpi.com This dynamic perspective complements the static view provided by docking and can help explain experimental observations that cannot be fully understood from a single structure. nih.govmdpi.com

Preclinical Pharmacological Investigations and Molecular Mechanisms

Elucidation of Acronidine's Molecular Mechanisms of Action

Following a comprehensive series of targeted searches for the chemical compound "Acronidine," no specific scientific data or research articles pertaining to its molecular mechanisms of action could be retrieved. The search results did not yield information on a distinct compound with this name, suggesting that "Acronidine" may be a typographical error, a rare or non-existent compound, or a misnomer for other compounds such as "acridine" or "clonidine."

Investigations into DNA Intercalation and Nucleic Acid Interactions

There is no available scientific literature to suggest that Acronidine interacts with DNA or other nucleic acids through intercalation or any other binding mechanism. While the similarly named "acridine" compounds are well-documented DNA intercalators, this property cannot be attributed to "Acronidine" without specific evidence. atdbio.comnih.govmdpi.com

Modulation of Signal Transduction Pathways

No studies were found that describe the effects of a compound specifically named "Acronidine" on any signal transduction pathways. In contrast, extensive research exists on how other compounds, such as "clonidine," modulate signaling pathways, primarily through interaction with adrenergic receptors which are coupled to G-proteins. wikipedia.orgnih.govconsensus.appderangedphysiology.comdrugbank.com However, this information is not applicable to "Acronidine."

Identification and Validation of Specific Molecular Targets

The scientific literature available through the conducted searches does not identify or validate any specific molecular targets for a compound named "Acronidine." For a compound's molecular targets to be identified, it must first be characterized, and its biological activity studied, none of which appears to be the case for "Acronidine."

Advanced Research Methodologies and Analytical Approaches in Acronidine Research

This article focuses on the advanced research methodologies and analytical approaches applied in the study of the chemical compound Acronidine (PubChem CID: 936020). While research on natural products and related acridone (B373769) alkaloids, such as Acronine (PubChem CID: 345512), has utilized sophisticated techniques, specific detailed findings directly pertaining to Acronidine (CID 936020) across all the outlined advanced methodologies were not extensively available in the consulted literature. This section discusses the relevance and application of these techniques in the broader context of natural product research, highlighting their potential utility in future studies of Acronidine.

Advanced Research Methodologies and Analytical Approaches

Future Perspectives and Research Trajectories

Rational Design and Synthesis of Novel Acronidine Analogues for Enhanced Preclinical Efficacy

The development of novel Acronidine analogues is a key area for future research, driven by the need to potentially improve preclinical efficacy. Rational design approaches involve modifying the chemical structure of Acronidine to optimize its interaction with biological targets, enhance its pharmacokinetic properties, and potentially reduce off-target effects. The synthesis of these analogues allows for the exploration of structure-activity relationships, identifying key structural features responsible for desired biological activities. This iterative process of design, synthesis, and preclinical evaluation is fundamental to developing compounds with improved therapeutic potential. The medicinal chemistry of acridine (B1665455) and its analogues has historically contributed to the development of therapeutics targeting various diseases, including cancer and infectious diseases, highlighting the potential of modifying this structural class nih.govrsc.org. Recent advancements in synthetic strategies, such as the use of specific sulfonyl fluorides, offer new avenues for generating diverse analogues with attractive properties for drug discovery chemrxiv.org.

Strategic Approaches for Target Identification and Validation in Preclinical Drug Discovery

Identifying and validating the specific biological targets of Acronidine is crucial for understanding its mechanism of action and guiding further drug development. Strategic approaches in preclinical drug discovery employ a range of techniques to pinpoint the molecular entities with which Acronidine interacts. These methods include genetic and functional assays, bioinformatics, and high-throughput screening liveonbiolabs.com. Target validation involves rigorous experimental approaches, such as gene knockouts, RNA interference, and the use of animal models, to confirm the relevance of a potential target to a disease process and assess the potential therapeutic benefits of modulating it liveonbiolabs.comdanaher.comnih.govdrugtargetreview.com. Successful target validation increases confidence in the relationship between the target and the disease, which is critical for minimizing the risk of failure in later stages of drug development nih.govdrugtargetreview.com. Translational biomarker strategies can also bridge the gap between animal models and clinical studies, increasing the predictivity of disease models drugtargetreview.com.

Integration of Artificial Intelligence and Machine Learning in Acronidine Drug Discovery Pipelines

Addressing Current Research Gaps in Acronidine's Preclinical Pharmacodynamics and Efficacy Studies

Addressing existing research gaps in the preclinical pharmacodynamics and efficacy studies of Acronidine is essential for a comprehensive understanding of its potential therapeutic utility. Pharmacodynamics studies investigate the biochemical and physiological effects of a drug and its mechanism of action, while efficacy studies evaluate its ability to produce a desired effect in preclinical models. A major cause of failure in clinical trials is a lack of effectiveness not predicted in preclinical studies, highlighting the importance of robust preclinical efficacy assessments nih.gov. Future research needs to focus on conducting detailed studies to fully characterize Acronidine's effects on relevant biological pathways and disease markers in appropriate preclinical models. This includes utilizing well-validated preclinical models that accurately reflect the human disease state being targeted nih.govmdpi.comcureparkinsons.org.uk. Identifying and utilizing functional biomarkers, such as cognition-relevant neuronal network oscillations in the context of neurological diseases, could serve as valuable outcome measures in preclinical studies nih.gov.

Q & A

Q. How can interdisciplinary collaboration advance Acronidine research?

- Methodological Answer : Partner with pharmacologists for mechanistic studies, analytical chemists for method validation, and computational biologists for target prediction. Use collaborative platforms (e.g., GitHub for code sharing) and co-author agreements to define roles early in project planning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.